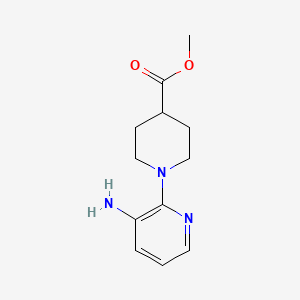

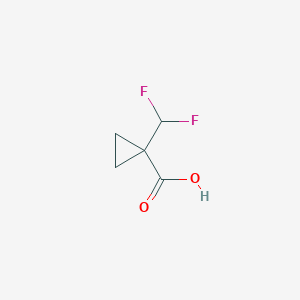

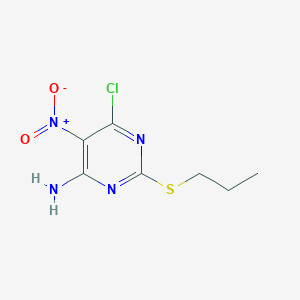

![molecular formula C7H4ClN3O2 B1429460 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-91-0](/img/structure/B1429460.png)

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Overview

Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is an organic compound with the molecular formula C7H4ClN3O2 . It is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .

Synthesis Analysis

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is typically achieved through chemical synthesis methods . A typical method involves reacting 5-chloropyrazole with [1,5-a]pyrimidine-3-carboxylic acid ethyl ester under appropriate reaction conditions . In another study, the received substituted 5-chloro-pyrazolo [1,5- a ]pyrimidines were transferred into the final structures by utilizing the Buchwald–Hartwig reaction conditions with corresponding benzimidazoles .Molecular Structure Analysis

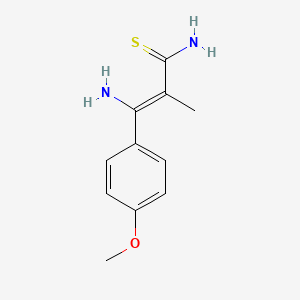

The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring . The molecular weight is 197.58 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid include a molecular weight of 197.58 . The compound has a XLogP3 value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Synthesis and Modification

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are explored extensively in synthetic chemistry. A study by Drev et al. (2014) discusses the regioselective synthesis of various substituted derivatives, which highlights the chemical flexibility and potential for creating diverse compounds (Drev et al., 2014). Another study by Reddy et al. (2005) outlines a general synthetic approach to pyrazolo[4,3-d]pyrimidines, demonstrating the compound's utility in the creation of complex chemical structures (Reddy et al., 2005).

Anticancer and Enzymatic Inhibition

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a significant area of study. Arias-Gómez et al. (2021) provide an overview of the synthesis, functionalization, and anticancer properties of these compounds, suggesting their potential in drug design (Arias-Gómez et al., 2021).

Antimicrobial Activity

The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives is another area of interest. Abdallah and Elgemeie (2022) explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, indicating their potential in addressing bacterial and fungal infections (Abdallah & Elgemeie, 2022).

Material Science and Photophysical Properties

These compounds have also attracted interest in material science due to their significant photophysical properties. Moustafa et al. (2022) discuss the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their importance in material science, particularly for their photophysical attributes (Moustafa et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been linked to the inhibition of certain kinases, such as ck2 , which play a crucial role in various cellular processes including cell division and signal transduction .

Mode of Action

If it acts similarly to other kinase inhibitors, it may bind to the active site of the kinase, preventing the phosphorylation of substrates and thus inhibiting the kinase’s activity .

Biochemical Pathways

If it inhibits ck2 as suggested, it could impact a wide range of cellular processes, as ck2 is involved in various signaling pathways .

Result of Action

If it acts as a kinase inhibitor, it could potentially disrupt cellular signaling, leading to effects such as cell cycle arrest or apoptosis .

properties

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(10-5)4(3-9-11)7(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMKKKTWKGAXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)O)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856494 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315364-91-0 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)